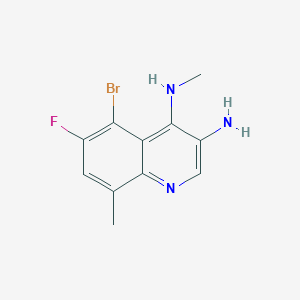
5-Bromo-6-fluoro-N4,8-dimethylquinoline-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-fluoro-N4,8-dimethylquinoline-3,4-diamine: is a chemical compound with the molecular formula C11H11BrFN3 and a molecular weight of 284.13 g/mol . This compound is known for its unique reactivity and selectivity, making it a valuable asset in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoro-N4,8-dimethylquinoline-3,4-diamine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-fluoro-N4,8-dimethylquinoline-3,4-diamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various substituents onto the quinoline ring .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-6-fluoro-N4,8-dimethylquinoline-3,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique reactivity and selectivity make it valuable for developing new materials and catalysts .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity, receptor binding, and other biochemical processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases, such as cancer or infectious diseases .
Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-N4,8-dimethylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
6-Fluoroquinoline: Shares the quinoline core structure but lacks the bromine and dimethylamino groups.
5-Bromoquinoline: Contains the bromine substituent but lacks the fluorine and dimethylamino groups.
N4,8-Dimethylquinoline-3,4-diamine: Contains the dimethylamino groups but lacks the bromine and fluorine substituents.
Uniqueness: 5-Bromo-6-fluoro-N4,8-dimethylquinoline-3,4-diamine is unique due to the presence of both bromine and fluorine substituents on the quinoline ring, along with the dimethylamino groups. This combination of functional groups imparts distinct reactivity and selectivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11BrFN3 |
|---|---|
Molecular Weight |
284.13 g/mol |
IUPAC Name |
5-bromo-6-fluoro-4-N,8-dimethylquinoline-3,4-diamine |
InChI |
InChI=1S/C11H11BrFN3/c1-5-3-6(13)9(12)8-10(5)16-4-7(14)11(8)15-2/h3-4H,14H2,1-2H3,(H,15,16) |
InChI Key |
VAGINUMQCRZLGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C(C(=CN=C12)N)NC)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13231432.png)
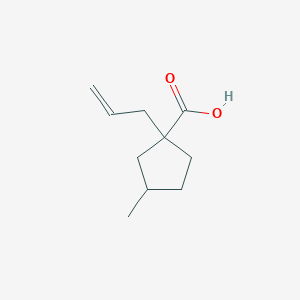
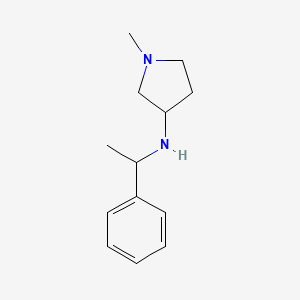
![2-[(2-Ethylphenyl)methoxy]acetic acid](/img/structure/B13231448.png)
![3-[4-(Propan-2-yl)phenyl]-1,2-oxazole-5-sulfonyl chloride](/img/structure/B13231449.png)
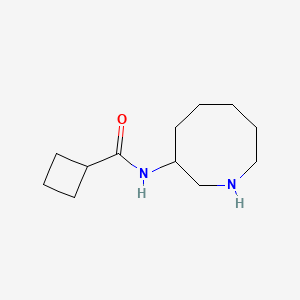
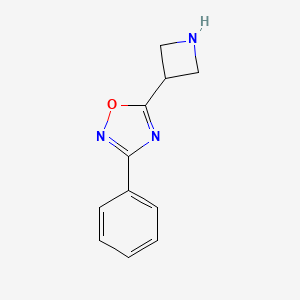
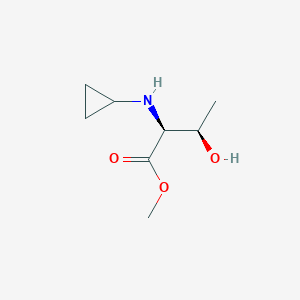
![Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13231476.png)
![2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanethioamide](/img/structure/B13231484.png)
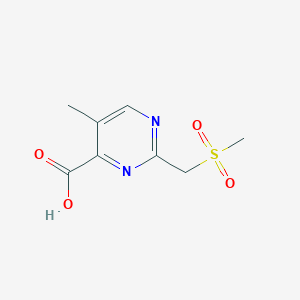
![Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate](/img/structure/B13231488.png)
![2-[2-Fluoro-4-(fluorosulfonyl)phenoxy]acetic acid](/img/structure/B13231502.png)

